N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

α-glucosidase inhibition α-amylase inhibition postprandial hyperglycemia

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide (CAS 900899-74-3) is a synthetic chromenone derivative featuring a 3-(3-chlorophenyl) substituent and a thiophene-2-carboxamide moiety at the 2-position. This compound corresponds to ZINC02789441, a computationally identified thiophenyl chromene carboxamide scaffold proposed as a potential dual inhibitor of α-glucosidase and α-amylase.

Molecular Formula C20H12ClNO3S
Molecular Weight 381.83
CAS No. 900899-74-3
Cat. No. B2439384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
CAS900899-74-3
Molecular FormulaC20H12ClNO3S
Molecular Weight381.83
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)25-20(17)22-19(24)16-9-4-10-26-16/h1-11H,(H,22,24)
InChIKeyMRCFXGOADSRNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide (CAS 900899-74-3): Procurement-Relevant Structural and Pharmacophore Classification


N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide (CAS 900899-74-3) is a synthetic chromenone derivative featuring a 3-(3-chlorophenyl) substituent and a thiophene-2-carboxamide moiety at the 2-position [1]. This compound corresponds to ZINC02789441, a computationally identified thiophenyl chromene carboxamide scaffold proposed as a potential dual inhibitor of α-glucosidase and α-amylase [1]. It is distinct from the simpler chromone-3-carboxamide series (e.g., MAO-B inhibitors) and from 2-aminothiophene analogs, possessing a unique combination of a chromen-4-one core, a meta-chlorophenyl ring, and a thiophene carboxamide that dictates its pharmacophore geometry [1].

Procurement Alert: Why Generic Substitution of N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide Fails Without Pharmacophore Verification


In-class substitution within the chromen-2-yl thiophene-2-carboxamide family is not straightforward. The 3-(3-chlorophenyl) substitution pattern in this compound confers a specific molecular shape and electrostatic profile that is distinct from the 3-(4-methoxyphenyl), 3-(4-fluorophenyl), or 6-chloro-3-phenyl analogs commonly listed by vendors [1]. In the dual α-glucosidase/α-amylase pharmacophore model, ZINC02789441 (this compound) was selected from over 80 coumarin derivatives because its thiophenyl chromene carboxamide scaffold achieved a binding pose that simultaneously accommodated both enzyme active sites, a feature not shared by the triazino indol thio phenylacetamide or chromenyl thiazole scaffolds identified in the same screen [1]. Substituting a regioisomer or a close analog without verifying the dual-inhibitor pharmacophore would risk losing the predicted polypharmacology that is the primary scientific rationale for procuring this specific compound.

Quantitative Differentiation of N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide: A Procurement-Focused Evidence Guide


Dual α-Glucosidase/α-Amylase Pharmacophore Fit: ZINC02789441 vs. Other ZINC Database Scaffolds

In a ligand-based pharmacophore screen of 80 coumarin derivatives, ZINC02789441 (N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide) was identified as one of only four compounds that satisfied the dual-inhibitor pharmacophore hypothesis for α-glucosidase and α-amylase [1]. The thiophenyl chromene carboxamide scaffold of ZINC02789441 differs from ZINC40949448 (a different conformation of the same scaffold), ZINC09781623 (chromenyl thiazole scaffold), and ZINC13496808 (triazino indol thio phenylacetamide scaffold) [1]. Although quantitative IC50 values are not reported in the primary study, the in silico binding energy (ΔG) for ZINC02789441 was computed as −9.2 kcal/mol against α-glucosidase and −8.7 kcal/mol against α-amylase, compared to −8.5 and −7.9 kcal/mol for the reference inhibitor acarbose in the same docking protocol [1]. This represents a predicted 8% and 10% improvement in binding energy over the clinical comparator.

α-glucosidase inhibition α-amylase inhibition postprandial hyperglycemia molecular docking

Scaffold Discrimination: Thiophenyl Chromene Carboxamide vs. Chromenyl Thiazole and Triazino Indol Scaffolds in Virtual Screening

The pharmacophore-driven virtual screening that yielded ZINC02789441 also identified three other scaffold classes from the ZINC database [1]. The thiophenyl chromene carboxamide scaffold (ZINC02789441 and ZINC40949448) was prioritized because it displayed hydrogen-bond interactions with catalytic residues Asp214 and Asp349 of α-glucosidase, and simultaneously with Asp197 and Glu233 of α-amylase [1]. In contrast, the chromenyl thiazole scaffold (ZINC09781623) showed interaction with only one of the two enzymes in the docking validation [1]. The triazino indol thio phenylacetamide scaffold (ZINC13496808) was excluded from further analysis due to unfavorable torsional strain in the bound conformation [1]. This scaffold-level selectivity means that procuring a generic chromenyl thiazole or triazino indol derivative would not replicate the predicted dual-target engagement profile of ZINC02789441.

scaffold hopping virtual screening dual inhibitor carbohydrate digestive enzymes

Regioisomeric Differentiation: 2-Thiophene Carboxamide Substitution at the Chromen-2-yl Position vs. Chromone-3-carboxamide MAO-B Inhibitors

A structurally related but functionally distinct compound class is the chromone-3-carboxamide series, exemplified by N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (IC50 = 403 pM against MAO-B) [2]. In the chromone-3-carboxamides, the carboxamide group is directly attached at the 3-position of the chromone, whereas in this compound, the thiophene-2-carboxamide is linked through the 2-position, creating a fundamentally different vector of the amide pharmacophore [1][2]. This positional shift reorients the terminal aromatic ring by approximately 120° relative to the chromenone plane, as shown by the docked poses of ZINC02789441 [1]. The 3-carboxamide series engages the flavin adenine dinucleotide (FAD) cofactor of MAO-B, while the 2-thiophene carboxamide series is predicted to target carbohydrate-hydrolyzing enzymes, indicating divergent target engagement driven solely by the regioisomeric attachment point [1][2].

regioisomer comparison chromone-3-carboxamide MAO-B inhibition target selectivity

Molecular Dynamics Stability: ZINC02789441 vs. Acarbose in Complex with α-Amylase

Post-docking molecular dynamics (MD) simulations over 100 ns were performed for ZINC02789441 and acarbose complexed with α-amylase [1]. The root-mean-square deviation (RMSD) of the protein backbone in the ZINC02789441-bound complex stabilized at approximately 0.25 nm after 20 ns, compared to 0.35 nm for the acarbose-bound complex over the same trajectory window [1]. The ligand RMSD for ZINC02789441 remained below 0.2 nm throughout the simulation, whereas acarbose showed greater fluctuation (RMSD up to 0.4 nm) [1]. The radius of gyration (Rg) and solvent-accessible surface area (SASA) values were comparable between the two complexes, indicating that ZINC02789441 does not induce significant protein unfolding relative to the clinical standard [1]. These data suggest that ZINC02789441 maintains a more stable binding pose than acarbose under simulated physiological conditions.

molecular dynamics simulation RMSD binding stability α-amylase

N-[3-(3-Chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide: Validated Application Scenarios for Procurement Decision-Making


In Vitro Validation of Dual α-Glucosidase/α-Amylase Inhibition for Postprandial Hyperglycemia Research

This compound is most appropriately procured for in vitro enzyme inhibition assays designed to experimentally validate the computationally predicted dual-inhibitor profile against α-glucosidase and α-amylase. The docking and MD simulation data from the Molecules 2022 study provide a testable hypothesis: that ZINC02789441 inhibits both enzymes with potency exceeding that of acarbose [1]. Researchers should employ standard chromogenic substrate assays (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase; 2-chloro-4-nitrophenyl-α-D-maltotrioside for α-amylase) to generate head-to-head IC50 comparisons with clinical comparators.

Scaffold-Hopping Starting Point for Dual-Target Antidiabetic Lead Optimization

For medicinal chemistry teams pursuing dual α-glucosidase/α-amylase inhibitors as alternatives to acarbose, this compound serves as a structurally validated scaffold-hopping starting point. The thiophenyl chromene carboxamide core can be derivatized at the chlorophenyl ring or the thiophene moiety to explore structure-activity relationships. The availability of MD trajectory data (RMSD, Rg, SASA) provides baseline metrics against which newly synthesized analogs can be benchmarked for binding stability [1].

Negative Control for Chromone-3-Carboxamide MAO-B Inhibitor Selectivity Profiling

Because the regioisomeric chromone-3-carboxamide series (e.g., N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) is a well-established MAO-B inhibitor chemotype with picomolar potency, the 2-thiophene carboxamide regioisomer can serve as a selectivity control compound [2]. Testing this compound against MAO-B (and MAO-A) in fluorimetric or luminometric assays will confirm that the positional isomerism indeed redirects target engagement away from monoamine oxidases, validating the pharmacophore specificity of both chemotypes [1][2].

Computational Chemistry Benchmarking and Method Validation

The publicly available docking poses, MD trajectories, and pharmacophore models for ZINC02789441 can be used as a benchmark dataset for validating new computational chemistry workflows. The compound's predicted dual-inhibitor profile, binding energies (−9.2 and −8.7 kcal/mol), and stability metrics (RMSD <0.2 nm) provide a reference point for testing docking scoring functions, MD simulation protocols, or machine learning-based binding affinity predictors [1].

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